molecular formula C16H25NO5S B10844457 4-Sulfamoyloxy-benzoic acid nonyl ester

4-Sulfamoyloxy-benzoic acid nonyl ester

Cat. No.: B10844457
M. Wt: 343.4 g/mol
InChI Key: MIEAOZZHVJFVJY-UHFFFAOYSA-N
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Description

4-Sulfamoyloxy-benzoic acid nonyl ester is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfamoyloxy group attached to a benzoic acid moiety, with a nonyl ester substituent. It has been studied for its inhibitory activity against certain enzymes, making it a compound of interest in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfamoyloxy-benzoic acid nonyl ester typically involves the esterification of 4-sulfamoyloxy-benzoic acid with nonyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Sulfamoyloxy-benzoic acid nonyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Sulfamoyloxy-benzoic acid nonyl ester involves its interaction with specific enzymes, such as estrone sulfatase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of sulfated steroid precursors to estrogens. This inhibition can have therapeutic implications in conditions where estrogen regulation is crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Sulfamoyloxy-benzoic acid nonyl ester is unique due to its longer nonyl ester chain, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

nonyl 4-sulfamoyloxybenzoate

InChI

InChI=1S/C16H25NO5S/c1-2-3-4-5-6-7-8-13-21-16(18)14-9-11-15(12-10-14)22-23(17,19)20/h9-12H,2-8,13H2,1H3,(H2,17,19,20)

InChI Key

MIEAOZZHVJFVJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N

Origin of Product

United States

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